Fluvoxamino alcohol/Desmethylfluvoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . The compound is known for its role in the pharmacokinetics of Fluvoxamine, contributing to its therapeutic effects and side-effect profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmethyl Fluvoxamine can be synthesized through the demethylation of Fluvoxamine. This process typically involves the use of specific reagents and catalysts to remove the methyl group from the parent compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of the methyl group without affecting other functional groups .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Fluvoxamine involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Desmethyl Fluvoxamine has a wide range of applications in scientific research:
Wirkmechanismus
Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Fluvoxamine: The parent compound, also an SSRI, used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with a higher affinity for muscarinic receptors, leading to different side-effect profiles.
Uniqueness: Desmethyl Fluvoxamine is unique due to its specific role as a metabolite of Fluvoxamine, contributing to its overall pharmacokinetic and pharmacodynamic profile. Its interaction with the sigma-1 receptor also distinguishes it from other SSRIs, providing additional therapeutic benefits .
Eigenschaften
Molekularformel |
C14H19F3N2O2 |
---|---|
Molekulargewicht |
304.31 g/mol |
IUPAC-Name |
5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
InChI-Schlüssel |
GCSLDHTZSDNYEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.